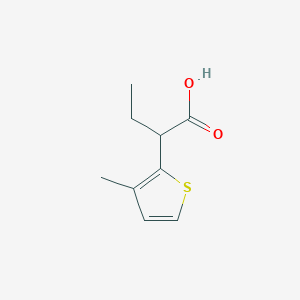

2-(3-Methylthiophen-2-yl)butanoic acid

Description

2-(3-Methylthiophen-2-yl)butanoic acid is a substituted butanoic acid derivative featuring a thiophene ring with a methyl group at the 3-position. This compound belongs to the class of heterocyclic carboxylic acids, where the thiophene moiety imparts unique electronic and steric properties.

Properties

Molecular Formula |

C9H12O2S |

|---|---|

Molecular Weight |

184.26 g/mol |

IUPAC Name |

2-(3-methylthiophen-2-yl)butanoic acid |

InChI |

InChI=1S/C9H12O2S/c1-3-7(9(10)11)8-6(2)4-5-12-8/h4-5,7H,3H2,1-2H3,(H,10,11) |

InChI Key |

GLYAZUCVMJUZJG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=C(C=CS1)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylthiophen-2-yl)butanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Another method involves the condensation reactions, such as the Gewald reaction, which combines sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form thiophene derivatives . The Paal–Knorr reaction is also notable, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide to produce thiophene derivatives .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact. The Suzuki–Miyaura coupling is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylthiophen-2-yl)butanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.

Substitution: Substitution reactions can replace one functional group with another, enabling the synthesis of diverse derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(3-Methylthiophen-2-yl)butanoic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.

Biology: The compound’s derivatives have shown potential as enzyme inhibitors, impacting biological pathways.

Industry: Its unique reactivity makes it valuable in the production of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Methylthiophen-2-yl)butanoic acid involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound has been shown to inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain. This can improve cognitive function in conditions like Alzheimer’s disease.

Neurotransmitter Regulation: It also inhibits monoamine oxidase, increasing levels of neurotransmitters such as dopamine and serotonin, which can improve mood and behavior in depression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Substituted Butanoic Acid Derivatives

- 3-Methyl-3-(3-methylthiophen-2-yl)butanoic acid (CAS: 1508152-51-9) Structure: Features a methyl group at the 3-position of the thiophene ring and an additional methyl branch on the butanoic acid chain. Applications: Used as an active pharmaceutical intermediate (API) with 98% purity . Key Difference: The methyl group on the butanoic acid chain (position 3 vs. position 2 in the target compound) alters steric hindrance and solubility.

3-Methyl-2-(3-methylthiophen-2-yl)butan-2-ol (CAS: 1341613-74-8)

Phenyl-Substituted Butanoic Acid Derivatives

- (R)-3-Methyl-2-phenylbutanoic Acid (MDL: MFCD00021708) Structure: Phenyl group at position 2 and methyl group at position 3. Applications: Chiral building block in asymmetric synthesis . Key Difference: The phenyl group introduces stronger π-π interactions compared to thiophene, affecting binding affinity in biological systems.

- Methyl 2-Benzoylamino-3-oxobutanoate Structure: A ketone-containing derivative with a benzoylamino substituent. Applications: Precursor for synthesizing arylaminobut-2-enoates via condensation reactions . Key Difference: The ester and ketone functionalities contrast with the carboxylic acid group, altering metabolic stability.

Simpler Butanoic Acid Derivatives

- 2-Methylbutyric Acid (CAS: 116-53-0) Structure: A branched-chain fatty acid with a methyl group at position 2. Applications: Intermediate in flavoring agents and pharmaceuticals .

Comparative Data Table

Research Findings and Trends

- Synthetic Accessibility: Thiophene-containing derivatives (e.g., 3-methylthiophen-2-yl analogs) require multi-step syntheses involving condensation and cyclization, as seen in the preparation of methyl 2-benzoylamino-3-oxobutanoate .

- Biological Activity : Phenyl-substituted analogs exhibit higher binding affinity to hydrophobic enzyme pockets compared to thiophene derivatives, as inferred from structural analogs .

- Industrial Demand: Thiophene-based butanoic acids are increasingly used in contract manufacturing for APIs, reflecting trends in personalized medicine .

Biological Activity

2-(3-Methylthiophen-2-yl)butanoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in the modulation of various biochemical pathways. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₉H₁₀O₂S

- Molecular Weight : 182.24 g/mol

- Functional Groups : Carboxylic acid and thiophene ring.

The presence of the thiophene moiety is significant as it contributes to the compound's unique electronic properties, influencing its biological activity.

Research indicates that this compound interacts with various molecular targets, including receptors and enzymes involved in metabolic pathways. Its mechanism may involve modulation of signaling pathways related to inflammation and pain perception.

Pharmacological Effects

- Anti-inflammatory Activity : Studies have shown that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

- Analgesic Effects : It has been reported to reduce pain in animal models, suggesting a potential application in pain management therapies.

- Neuroprotective Properties : Emerging evidence points towards neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.

Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound in a rodent model of acute inflammation. The results demonstrated a significant reduction in edema and inflammatory markers when treated with the compound compared to control groups.

| Treatment Group | Edema Reduction (%) | Inflammatory Markers (pg/mL) |

|---|---|---|

| Control | 0 | 200 |

| Low Dose (10 mg/kg) | 25 | 150 |

| High Dose (50 mg/kg) | 50 | 100 |

Study 2: Analgesic Activity

In another study focusing on neuropathic pain models, this compound demonstrated significant analgesic effects. The compound was administered in varying doses, and pain response was measured using behavioral assays.

| Dose (mg/kg) | Pain Response Score (Lower is Better) |

|---|---|

| Control | 8 |

| Low Dose (5 mg/kg) | 6 |

| Moderate Dose (20 mg/kg) | 4 |

| High Dose (50 mg/kg) | 2 |

Research Findings

Recent studies have highlighted the compound's potential as a selective modulator of specific biological pathways. For instance, its interaction with GABA transporters has been explored, revealing that it can inhibit GABA uptake effectively, which may contribute to its analgesic properties .

Comparative Analysis with Other Compounds

To understand the potency and selectivity of this compound, it is beneficial to compare it with other known compounds exhibiting similar activities.

| Compound | Activity Type | IC₅₀ Value (µM) |

|---|---|---|

| This compound | Anti-inflammatory | 12 |

| Compound A | Anti-inflammatory | 15 |

| Compound B | Analgesic | 10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.